![molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6](/img/structure/B2476973.png)
2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Research on quinazoline derivatives, such as the compound , primarily focuses on their synthesis and the formation of various derivatives. For example, Ivachtchenko et al. (2002) synthesized new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, indicating a broader exploration in the quinazoline category for potential drug precursors (Ivachtchenko, Kovalenko, & Drushlyak, 2002). Similarly, Archana et al. (2002) synthesized a series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, showcasing the diversity in quinazoline synthesis and their potential applications (Archana, Srivastava, & Kumar, 2002).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor properties of quinazoline derivatives. Gupta and Chaudhary (2012) investigated the antimicrobial activities of thiazolo and thiazino benzo[h]quinazolines, highlighting their promising antimicrobial properties (Gupta & Chaudhary, 2012). Wu and Zhang (2016) assessed the antitumor activities of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones on human cancer cell lines, indicating their potential as cytotoxic agents (Wu & Zhang, 2016).
Antibacterial Evaluation
The antibacterial properties of quinazoline derivatives have also been a subject of interest. Gineinah (2001) synthesized a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, demonstrating their potency as antibacterial agents (Gineinah, 2001). This suggests a potential role for quinazoline derivatives in combating bacterial infections.
Pharmaceutical Development
The synthesis and evaluation of quinazoline derivatives are integral to pharmaceutical development. Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to quinazoline-4-thiones, contributing to the understanding of quinazoline chemistry in drug development (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).
Properties
IUPAC Name |
2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPKKAHJHFPFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
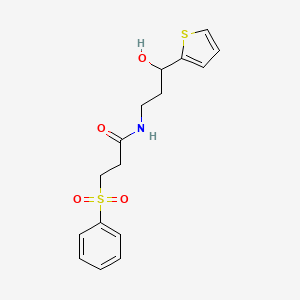

![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)

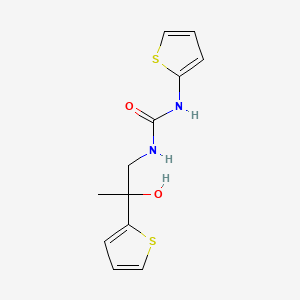
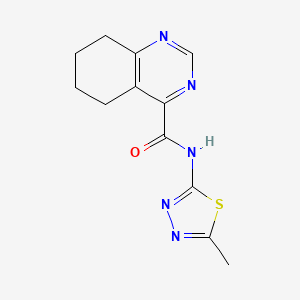
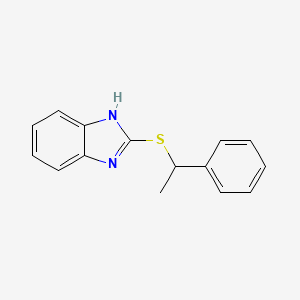
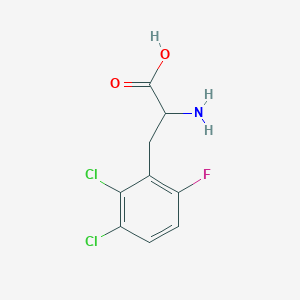

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

